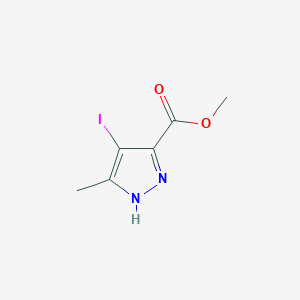

methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 3-methyl-1H-pyrazole-5-carboxylate with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the iodination process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield improvement, cost reduction, and process safety. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are common.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.

Coupling Reactions: Products are more complex molecules formed by linking the pyrazole ring to other aromatic or aliphatic groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate exhibits a range of biological activities that make it a valuable compound in drug development. Its potential pharmacological properties include:

- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. This compound may play a role in developing new anticancer agents by targeting specific pathways involved in tumor growth .

- Antimicrobial Properties : Research indicates that pyrazole compounds possess antibacterial and antifungal activities. This compound could be evaluated for its efficacy against various pathogens, contributing to the development of novel antimicrobial agents .

Table 1: Biological Activities of Pyrazole Derivatives

Agricultural Applications

The compound's structure suggests potential utility in agriculture, particularly as a pesticide or fungicide. Pyrazole derivatives are known for their effectiveness in controlling various pests and diseases affecting crops.

- Fungicidal Activity : this compound may be tested for its ability to inhibit fungal pathogens, thus protecting crops from diseases that can lead to significant yield losses .

Synthesis and Mechanistic Studies

The synthesis of this compound is typically achieved through multi-step reactions involving various reagents and conditions. Understanding the synthetic pathways is crucial for optimizing production and enhancing yield.

Table 2: Synthesis Pathways

| Step | Reagents Used | Reaction Type |

|---|---|---|

| 1 | Iodine, base | Halogenation |

| 2 | Carboxylic acid derivatives | Esterification |

| 3 | Pyrazole precursors | Cyclization |

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives, including this compound, in various applications:

Case Study A: Anticancer Research

A study investigated the anticancer properties of a series of pyrazole derivatives, including this compound. The results indicated significant inhibition of cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study B: Agricultural Efficacy

Field trials were conducted to assess the fungicidal properties of this compound on crops affected by fungal infections. The compound demonstrated effective control over targeted pathogens, leading to improved crop health and yield .

Mecanismo De Acción

The mechanism of action of methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

4-Iodopyrazole: Another iodinated pyrazole with similar reactivity but lacking the ester functional group.

3-Methyl-1H-pyrazole-5-carboxylate: The non-iodinated precursor of the compound .

Methyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate: A brominated analogue with different reactivity due to the presence of bromine instead of iodine.

Uniqueness

Methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of both an iodine atom and an ester functional group, which confer distinct reactivity and potential for diverse chemical transformations. The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make it particularly useful in cross-coupling reactions .

Actividad Biológica

Methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. The presence of an iodine atom at the 4-position and a carboxylate group at the 5-position enhances its reactivity and biological profile. Its molecular formula is C6H7IN2O2, with a molecular weight of approximately 236.04 g/mol.

The primary mechanism of action for this compound involves the inhibition of D-amino acid oxidase (DAO) , an enzyme that plays a crucial role in the metabolism of D-amino acids. These amino acids are implicated in various physiological processes, including neurotransmission. By inhibiting DAO, this compound has the potential to modulate neurotransmitter levels and protect against oxidative stress induced by D-serine, which is particularly relevant in neurological disorders .

Inhibition of D-Amino Acid Oxidase

Research has demonstrated that this compound acts as a selective inhibitor of DAO. This inhibition can lead to protective effects against oxidative stress in neuronal cells. The compound's ability to modulate DAO activity suggests potential applications in treating conditions such as schizophrenia and other neurodegenerative diseases.

Antifungal Activity

In addition to its effects on DAO, this compound has shown antifungal properties. It was tested against various phytopathogenic fungi using an in vitro mycelia growth inhibition assay, where it exhibited moderate to excellent antifungal activity. This property highlights its potential utility in agricultural chemistry as a fungicide.

Synthesis and Evaluation

Several studies have focused on synthesizing derivatives of this compound and evaluating their biological activities. For instance, a series of novel pyrazole derivatives were synthesized, demonstrating varying degrees of activity against DAO and fungal pathogens. The structure-activity relationship (SAR) studies indicated that modifications at specific positions could enhance biological efficacy .

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | DAO Inhibition | 0.55 |

| Novel Derivative A | Antifungal Activity | 0.87 |

| Novel Derivative B | DAO Inhibition | 0.36 |

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond neurological disorders. Its antifungal properties suggest possible use in treating fungal infections in agricultural settings. Moreover, ongoing research aims to explore its efficacy in other disease models, including cancer, by investigating its interactions with various biological targets .

Propiedades

IUPAC Name |

methyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-3-4(7)5(9-8-3)6(10)11-2/h1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHUJEUPMUXVIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)OC)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.